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Compound of Interest

Compound Name: 4'-Hydroxybutyrophenone

Cat. No.: B086108 Get Quote

4'-Hydroxybutyrophenone (CAS No. 1009-11-6), a member of the phenone class of organic

compounds, possesses a molecular structure that is both simple and functionally significant.[1]

It features a butyrophenone core—a phenyl ring attached to a ketone and a butyl chain—with a

hydroxyl group substituted at the para (4') position of the aromatic ring.[1] This compound

serves as a valuable intermediate in organic synthesis, with potential applications in medicinal

chemistry and materials science.[1]

The precise arrangement of its constituent atoms and functional groups—the phenolic

hydroxyl, the aromatic ring, the carbonyl group, and the aliphatic butyl chain—gives rise to a

unique spectroscopic fingerprint. For researchers in drug discovery and development, a

thorough understanding of this fingerprint is not merely academic; it is foundational.

Spectroscopic analysis provides the unambiguous structural confirmation required for patent

applications, regulatory submissions, and the confident interpretation of biological activity data.

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for 4'-Hydroxybutyrophenone. It is designed

to move beyond a simple recitation of data, offering instead a field-proven perspective on why

the spectra appear as they do and how this information is leveraged for structural elucidation

and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Proton and Carbon Skeleton
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NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed

information about the chemical environment of each proton and carbon atom.

Experimental Protocol: Acquiring High-Fidelity NMR
Data
The acquisition of a clean, high-resolution NMR spectrum is contingent upon meticulous

sample preparation. The causality is simple: paramagnetic impurities, suspended solids, or

poor magnetic field homogeneity will broaden spectral lines, obscuring vital coupling

information.

Protocol for ¹H and ¹³C NMR Sample Preparation:

Sample Weighing: Accurately weigh 5-10 mg of purified 4'-Hydroxybutyrophenone for ¹H

NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[2] A higher concentration is required

for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[3]

Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample.

Chloroform-d (CDCl₃) is a common and effective choice for this compound. Use

approximately 0.6-0.7 mL of solvent for a standard 5 mm NMR tube.[2] The deuterated

solvent prevents a large, potentially overwhelming solvent signal in ¹H NMR and is used for

the field-frequency lock by the spectrometer.

Dissolution & Transfer: Dissolve the sample completely in the vial. Gentle vortexing may be

applied.

Filtration: To ensure magnetic field homogeneity, the solution must be free of particulate

matter. Filter the sample through a small plug of glass wool packed into a Pasteur pipette

directly into the NMR tube.[4]

Instrument Setup: Place the capped and carefully cleaned NMR tube into the spectrometer's

autosampler or spinner. The instrument's software will then perform locking, tuning, and

shimming procedures to optimize the magnetic field homogeneity before data acquisition.

¹H NMR Spectral Analysis
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The ¹H NMR spectrum provides a quantitative map of the different proton environments within

the molecule.

Table 1: ¹H NMR Spectral Data for 4'-Hydroxybutyrophenone (in CDCl₃)

Signal Label
Chemical Shift

(δ, ppm)
Multiplicity Integration Assignment

H-a ~7.93 Doublet (d) 2H
Aromatic
protons ortho
to C=O

H-b ~6.98 Doublet (d) 2H
Aromatic protons

meta to C=O

H-c ~2.94 Triplet (t) 2H
-CH₂- adjacent to

C=O

H-d ~1.77 Sextet 2H
-CH₂- in butyl

chain

H-e ~0.99 Triplet (t) 3H
Terminal -CH₃

group

| -OH | Variable | Broad Singlet | 1H | Phenolic hydroxyl proton |

Data sourced from ChemicalBook.[5]

Interpretation of the ¹H NMR Spectrum:

Aromatic Region (δ 6.5-8.0 ppm): The spectrum shows two distinct signals in this region,

characteristic of a para-substituted benzene ring. The protons H-a, ortho to the electron-

withdrawing carbonyl group, are deshielded and appear further downfield (~7.93 ppm).[6]

The protons H-b, ortho to the electron-donating hydroxyl group, are more shielded and

appear upfield (~6.98 ppm). Both signals appear as doublets due to coupling with their

respective ortho neighbors.

Aliphatic Region (δ 0-3.0 ppm): The butyl chain gives rise to three distinct signals. The

methylene protons H-c are directly adjacent to the carbonyl group, which deshields them
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significantly, shifting their resonance to ~2.94 ppm. This signal is a triplet because of

coupling to the two neighboring H-d protons (n+1 rule, 2+1=3).[6] The H-d protons at ~1.77

ppm are split into a sextet by their five neighbors (two H-c and three H-e protons). The

terminal methyl protons H-e are the most shielded, appearing at ~0.99 ppm as a triplet due

to coupling with the two H-d protons.

Hydroxyl Proton: The phenolic -OH proton signal is typically a broad singlet and its chemical

shift is highly variable, depending on concentration, temperature, and solvent, due to

hydrogen bonding and chemical exchange.

Diagram 1: ¹H NMR Structural Assignments A simplified representation correlating the proton

environments of 4'-Hydroxybutyrophenone with their respective signals in the ¹H NMR

spectrum.
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4'-Hydroxybutyrophenone Structure

¹H NMR Signals

H-a (~7.93 ppm, d, 2H)ortho to C=O

H-b (~6.98 ppm, d, 2H)meta to C=O

H-c (~2.94 ppm, t, 2H)α-CH₂

H-d (~1.77 ppm, sxt, 2H)
β-CH₂

H-e (~0.99 ppm, t, 3H)
γ-CH₃

-OH (variable, br s, 1H)

Phenolic

Click to download full resolution via product page

Caption: Correlation of protons to ¹H NMR signals.

¹³C NMR Spectral Analysis
While a fully assigned experimental spectrum from a public database is not readily available,

the ¹³C NMR spectrum can be reliably predicted based on established chemical shift principles

and data from analogous compounds.[2][7] The proton-decoupled ¹³C spectrum is expected to

show 8 distinct signals, as the para-substituted ring contains pairs of chemically equivalent

carbons.
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Table 2: Predicted ¹³C NMR Chemical Shifts for 4'-Hydroxybutyrophenone

Carbon Label
Predicted Chemical Shift

(δ, ppm)
Rationale

C=O ~200-205
Typical for an aryl alkyl
ketone; highly deshielded.

C-4' (-OH) ~162

Aromatic carbon attached to -

OH; significantly deshielded by

oxygen.

C-2'/C-6' ~131
Aromatic carbons ortho to

C=O.

C-1' ~129
Quaternary aromatic carbon

attached to the acyl group.

C-3'/C-5' ~115

Aromatic carbons meta to

C=O, shielded by the -OH

group.

-CH₂- (α) ~38
Aliphatic carbon alpha to the

carbonyl group.

-CH₂- (β) ~18
Aliphatic carbon beta to the

carbonyl group.

| -CH₃ (γ) | ~14 | Terminal methyl carbon. |

Interpretation of the Predicted ¹³C NMR Spectrum:

Carbonyl Carbon (C=O): This quaternary carbon is the most deshielded due to the double

bond to the highly electronegative oxygen atom, appearing far downfield (>200 ppm).

Aromatic Carbons (δ 110-170 ppm): The chemical shifts are dictated by the electronic effects

of the substituents. The carbon bearing the hydroxyl group (C-4') is the most deshielded

aromatic carbon due to the direct attachment of oxygen. The carbons ortho to the carbonyl

(C-2'/C-6') are the next most deshielded. The quaternary carbon (C-1') is also in this region.

The carbons ortho to the hydroxyl group (C-3'/C-5') are the most shielded aromatic carbons.
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Aliphatic Carbons (δ 10-40 ppm): The shifts follow a predictable pattern based on proximity

to the electron-withdrawing carbonyl group. The α-carbon is the most deshielded, followed

by the β-carbon, and finally the terminal γ-methyl group, which is the most shielded.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an

exceptionally powerful tool for the rapid identification of key functional groups.

Experimental Protocol: Solid-State IR Analysis
For a solid sample like 4'-Hydroxybutyrophenone, the KBr pellet method is a standard and

reliable technique.

Protocol for KBr Pellet Preparation:

Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-

grade potassium bromide (KBr) in an agate mortar.

Pellet Formation: Transfer the fine powder to a pellet press and apply pressure to form a

thin, transparent disc.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and

acquire the spectrum. A background spectrum of the empty sample compartment should be

run first and automatically subtracted.

IR Spectral Analysis
The IR spectrum of 4'-Hydroxybutyrophenone is a composite of the characteristic

absorptions of its functional groups.[8]

Table 3: Characteristic IR Absorption Bands for 4'-Hydroxybutyrophenone
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Significance

~3550 - 3200 O-H stretch (broad) Phenolic -OH

Confirms the
presence of the
hydroxyl group.
Broadness is due
to intermolecular
hydrogen bonding.
[8]

~3100 - 3000 C-H stretch Aromatic C-H

Indicates the

presence of the

benzene ring.[9]

~2960 - 2850 C-H stretch Aliphatic C-H

Confirms the

presence of the sp³

hybridized carbons of

the butyl chain.[9]

~1670 C=O stretch (strong) Aryl Ketone

Strong, sharp

absorption

characteristic of a

conjugated carbonyl

group. Conjugation

lowers the frequency

from a typical aliphatic

ketone (~1715 cm⁻¹).

~1600, ~1500 C=C stretch Aromatic Ring

Two or more bands

are typical for the

stretching vibrations

within the benzene

ring.[8]

| ~1220 | C-O stretch | Phenol | Distinguishes the phenolic C-O bond from an aliphatic alcohol

C-O bond.[8] |
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Interpretation of the IR Spectrum: The spectrum provides a clear, self-validating system. The

broad O-H stretch immediately identifies the compound as an alcohol or phenol. The strong

C=O stretch confirms a carbonyl, and its position (~1670 cm⁻¹) points specifically to an aryl

ketone where the carbonyl is conjugated with the aromatic ring. The combination of aromatic

and aliphatic C-H stretches, along with the characteristic aromatic C=C stretches, completes

the structural picture, aligning perfectly with the known structure of 4'-
Hydroxybutyrophenone.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the molecular weight of the

compound and structural details inferred from its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI)
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the

molecule, leading to predictable and reproducible fragmentation.

Protocol for EI-MS Analysis:

Sample Introduction: A small amount of the sample is introduced into the instrument, typically

via a direct insertion probe or after separation by Gas Chromatography (GC).

Ionization: The sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV), causing the ejection of an electron to form a radical cation, known as the

molecular ion (M•⁺).[10]

Fragmentation: The high internal energy of the molecular ion causes it to fragment into

smaller, characteristic ions.

Analysis: The positively charged ions (the molecular ion and fragment ions) are accelerated

and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their relative abundance is plotted against

their m/z value to generate the mass spectrum.
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Mass Spectral Analysis
The mass spectrum of 4'-Hydroxybutyrophenone (Molecular Weight: 164.20 g/mol ) is

dominated by fragmentation pathways characteristic of aryl alkyl ketones.[8]

Table 4: Key Ions in the EI Mass Spectrum of 4'-Hydroxybutyrophenone

m/z
Proposed
Fragment

Fragmentation
Pathway

Significance

164 [C₁₀H₁₂O₂]•⁺ Molecular Ion (M•⁺)
Confirms the
molecular weight
of the compound.

121 [HOC₆H₄CO]⁺ α-Cleavage

Loss of the propyl

radical (•C₃H₇). This is

the base peak.

| 93 | [HOC₆H₄]⁺ | Cleavage of C-C bond | Loss of the butyryl radical (•COC₃H₇). |

Data interpreted from NIST WebBook and general fragmentation principles.[8]

Interpretation of the Mass Spectrum:

Molecular Ion (M•⁺): A peak at m/z 164 corresponds to the intact molecular ion, confirming

the compound's molecular formula.

α-Cleavage (Alpha-Cleavage): The most favorable fragmentation for ketones is cleavage of

the bond alpha to the carbonyl group. For 4'-Hydroxybutyrophenone, this involves the

cleavage of the bond between the carbonyl carbon and the propyl chain. This results in the

loss of a propyl radical (mass 43) and the formation of the highly stable, resonance-stabilized

4-hydroxybenzoyl cation at m/z 121. This fragment is typically the most abundant ion (the

base peak) in the spectrum.

McLafferty Rearrangement: While not a major peak for this specific molecule compared to

the α-cleavage product, butyrophenones are classic examples of the McLafferty

rearrangement. This process involves the transfer of a γ-hydrogen to the carbonyl oxygen,

followed by the cleavage of the α-β carbon bond, resulting in the loss of a neutral alkene
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(propene, mass 42). This would yield a fragment at m/z 122. The dominance of the m/z 121

peak suggests α-cleavage is the overwhelmingly preferred pathway.

Diagram 2: Primary Fragmentation Pathways in EI-MS A workflow illustrating the formation of

the key fragment ion (m/z 121) from the molecular ion of 4'-Hydroxybutyrophenone via α-

cleavage.

Molecular Ion (M•⁺)
m/z = 164

α-Cleavage

4-Hydroxybenzoyl Cation
m/z = 121 (Base Peak)

Propyl Radical (•C₃H₇)
(Neutral Loss, Not Detected)

Click to download full resolution via product page

Caption: Formation of the base peak via α-cleavage.

Safety and Handling
As a laboratory chemical, 4'-Hydroxybutyrophenone requires appropriate handling to

minimize risk. It is classified as harmful if swallowed (Acute toxicity - Category 4, Oral).

Handling: Use in a well-ventilated area. Avoid formation of dust.

Personal Protective Equipment (PPE): Wear safety goggles, protective gloves, and a lab

coat.

Storage: Store in a tightly closed container in a cool, dry place.

First Aid: In case of ingestion, seek medical help immediately. For skin or eye contact, rinse

thoroughly with water.
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Conclusion
The spectroscopic data of 4'-Hydroxybutyrophenone provides a cohesive and self-validating

confirmation of its molecular structure. ¹H NMR precisely maps the proton framework, IR

spectroscopy confirms the presence and nature of the key functional groups, and mass

spectrometry establishes the molecular weight and reveals characteristic fragmentation

patterns. For the research scientist, this triad of techniques delivers an unambiguous molecular

blueprint, ensuring the identity and purity of the material and providing a solid foundation for all

subsequent research and development activities.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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